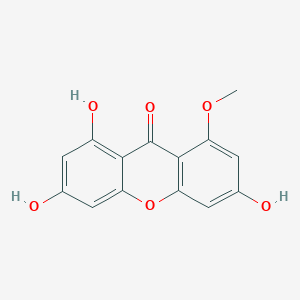![molecular formula C19H23NO2 B12532501 1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene CAS No. 817642-36-7](/img/structure/B12532501.png)
1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[420]octa-2,4-diene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the nitrophenyl group: This step involves the nitration of the phenyl ring, followed by its attachment to the bicyclic core through a substitution reaction.
Methylation: The final step involves the methylation of the bicyclic core to introduce the five methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Materials Science: Used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene involves its interaction with specific molecular targets. The nitrophenyl group can interact with various enzymes and receptors, leading to changes in their activity. The bicyclic core provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7,7-Pentamethyl-8-phenylbicyclo[4.2.0]octa-2,4-diene: Similar structure but lacks the nitrophenyl group.
1,3,5,7,7-Pentamethyl-8-(4-methylphenyl)bicyclo[4.2.0]octa-2,4-diene: Similar structure with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
CAS No. |
817642-36-7 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1,3,5,7,7-pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene |
InChI |
InChI=1S/C19H23NO2/c1-12-10-13(2)16-18(3,4)17(19(16,5)11-12)14-6-8-15(9-7-14)20(21)22/h6-11,16-17H,1-5H3 |
InChI Key |
JJYMFHKUYYJYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2(C1C(C2C3=CC=C(C=C3)[N+](=O)[O-])(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


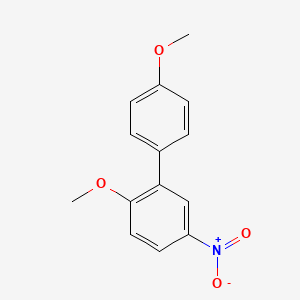
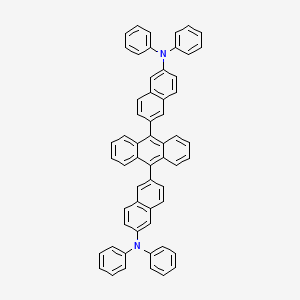
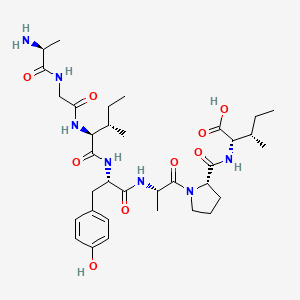




![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
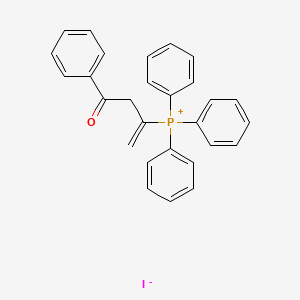
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
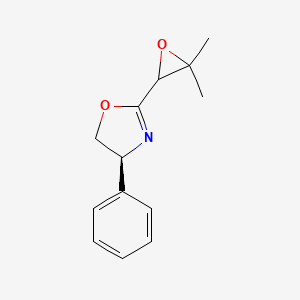
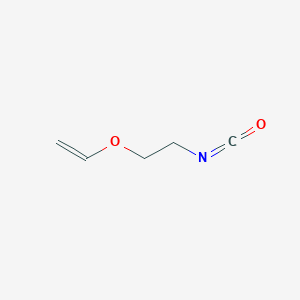
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
